molecular formula C19H21FN2O3 B2799195 N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 2034391-09-6

N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

Cat. No.: B2799195
CAS No.: 2034391-09-6
M. Wt: 344.386
InChI Key: SDNGSIJIFZLBAT-UHFFFAOYSA-N
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Description

N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide typically involves multi-step organic reactions. The process may start with the preparation of the nicotinamide core, followed by the introduction of the 4-fluorophenethyl group and the tetrahydro-2H-pyran-4-yl ether group. Common reagents and conditions include:

    Nicotinamide derivatives: Starting materials for the core structure.

    4-Fluorophenethyl bromide:

    Tetrahydro-2H-pyran-4-ol: Used for the etherification reaction to introduce the tetrahydro-2H-pyran-4-yl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing agents could modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various substituted or modified nicotinamide derivatives.

Scientific Research Applications

N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development for treating various diseases.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include modulation of signaling pathways or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound with a simpler structure.

    4-Fluorophenethylamine: A related compound with the 4-fluorophenethyl group.

    Tetrahydro-2H-pyran-4-ol: A related compound with the tetrahydro-2H-pyran-4-yl group.

Uniqueness

N-(4-fluorophenethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical properties compared to its simpler analogs.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c20-16-4-1-14(2-5-16)7-10-21-19(23)15-3-6-18(22-13-15)25-17-8-11-24-12-9-17/h1-6,13,17H,7-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNGSIJIFZLBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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